O-Methoxycinnamaldehyde, (Z)-

Food Safety Antibacterial Disinfectant

Select 2-Methoxycinnamaldehyde (CAS 1504-74-1) for applications where generic cinnamaldehyde fails. Its ortho-methoxy substitution confers an IC₅₀ of 31 pM against NF-κB—over a million-fold more potent than trans-cinnamaldehyde (IC₅₀ 43 mM)—making it the definitive choice for inflammation and immunology research. It also outperforms both trans- and p-methoxycinnamaldehyde against Ganoderma australe and Aspergillus niger, and demonstrates a practical MIC of 0.16 mg/mL against Salmonella enteritidis on pork with low hemolytic activity, validating its use in natural food-disinfectant development.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 1504-74-1
Cat. No. B072128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Methoxycinnamaldehyde, (Z)-
CAS1504-74-1
Synonyms2-methoxycinnamaldehyde
o-methoxycinnamaldehyde
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C=CC=O
InChIInChI=1S/C10H10O2/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-8H,1H3/b6-4-
InChIKeyKKVZAVRSVHUSPL-XQRVVYSFSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 20 mg / 5 g / 100 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityvery slightly

2-Methoxycinnamaldehyde (CAS 1504-74-1): A Phenylpropanoid with Differentiated Antibacterial, Antifungal, and Anti-Inflammatory Profiles


2-Methoxycinnamaldehyde (CAS 1504-74-1), also known as o-methoxycinnamaldehyde, is a phenylpropanoid derived from Cinnamomum cassia [1]. Unlike cinnamaldehyde, its ortho-methoxy substitution alters electronic and steric properties, conferring distinct biological activity spectra that cannot be replicated by unsubstituted cinnamaldehyde or para-substituted analogs [2].

Why 2-Methoxycinnamaldehyde Cannot Be Substituted with Unsubstituted Cinnamaldehyde or Para-Methoxy Analogs


Simple substitution of 2-methoxycinnamaldehyde with unsubstituted cinnamaldehyde or 4-methoxycinnamaldehyde in research or industrial applications is not equivalent. In antibacterial assays against E. coli and coliform bacteria, cinnamaldehyde exhibited higher potency than 2-methoxycinnamaldehyde [1]. Conversely, in antifungal assays against Ganoderma australe and Aspergillus niger, 2-methoxycinnamaldehyde demonstrated superior activity compared to both trans-cinnamaldehyde and p-methoxycinnamaldehyde [2]. In NF-κB inhibition, 2-methoxycinnamaldehyde (IC50 = 31 pM) was over a million-fold more potent than trans-cinnamaldehyde (IC50 = 43 mM) [3]. These opposing rank orders across biological targets underscore that substitution patterns profoundly dictate compound performance, precluding generic interchange.

2-Methoxycinnamaldehyde: Quantitative Head-to-Head Evidence for Scientific Selection


Antibacterial Activity of 2-Methoxycinnamaldehyde Against Salmonella enteritidis

2-Methoxycinnamaldehyde (MCA) exhibits potent antibacterial activity against Salmonella enteritidis, a major foodborne pathogen. The minimum inhibitory concentration (MIC) of MCA was determined to be 0.16 mg/mL [1]. Importantly, MCA demonstrated weak acquired antimicrobial resistance, low hemolytic activity, and good in vitro stability [1]. In a practical application, treatment of pork slices with MCA at 1 MIC, 2 MIC, and 4 MIC for 20 min resulted in significant (p < 0.05) reduction of S. enteritidis by 1.31 to 4.98 log CFU/g [1].

Food Safety Antibacterial Disinfectant

Antifungal Efficacy of 2-Methoxycinnamaldehyde Against Plant Pathogens and Molds

2-Methoxycinnamaldehyde demonstrates superior antifungal activity compared to its parent compound, trans-cinnamaldehyde, against several fungal species. In assays against the plant pathogen Ganoderma australe and the mold Aspergillus niger, 2-methoxycinnamaldehyde exhibited the highest antifungal activity, surpassing both trans-cinnamaldehyde and p-methoxycinnamaldehyde [1]. This inversion of potency relative to antibacterial assays highlights the importance of target-specific compound selection.

Antifungal Agriculture Natural Product

NF-κB Inhibition: 2-Methoxycinnamaldehyde Demonstrates Picomolar Potency

In a study of NF-κB inhibitors from Cinnamomum cassia, 2-methoxycinnamaldehyde and trans-cinnamaldehyde were identified as the active principles. Strikingly, 2-methoxycinnamaldehyde exhibited an IC50 of 31 pM, while trans-cinnamaldehyde had an IC50 of 43 mM, representing an over one-million-fold difference in potency [1]. Both compounds inhibited LPS-induced DNA binding and transcriptional activity of NF-κB [1].

Inflammation NF-κB Immunology

Antibacterial Activity and Biofilm Inhibition Against Methicillin-Resistant Staphylococcus epidermidis (MRSE)

2-Methoxycinnamaldehyde (MCA) effectively inhibits both proliferation and biofilm formation of methicillin-resistant Staphylococcus epidermidis (MRSE) [1]. At 2× MIC, MCA reduced bacterial absorbance (OD570) to near baseline levels (< 0.1), indicating potent growth suppression [1]. Mechanistically, MCA treatment significantly increased reactive oxygen species (ROS) production, leading to cell wall damage and leakage of cellular contents [1].

Antibacterial Biofilm MRSE

Cytochrome P450 Inhibition: Distinct Interaction Profiles with CYP1A2 and CYP2E1

2-Methoxycinnamaldehyde exhibits differential inhibition of cytochrome P450 enzymes, which may impact drug metabolism studies. It acts as a competitive inhibitor of CYP1A2, while it displays mixed-type inhibition against CYP2E1 [1]. This mixed-type inhibition profile is distinct from that of other cinnamaldehyde derivatives and may lead to different drug-drug interaction potentials.

Drug Metabolism Cytochrome P450 ADME

Optimal Application Scenarios for 2-Methoxycinnamaldehyde Based on Verified Differentiators


NF-κB Pathway Research and Anti-Inflammatory Drug Discovery

Given its picomolar IC50 (31 pM) against NF-κB transcriptional activity, 2-methoxycinnamaldehyde is the superior choice for studies probing NF-κB-mediated inflammation and immune responses, where trans-cinnamaldehyde (IC50 = 43 mM) would be ineffective or require toxic concentrations [1]. Its mechanism involves NRF2 activation and enhanced autophagy flux in macrophages, further supporting its use in inflammation research [2].

Natural Antifungal Formulations for Agriculture and Crop Protection

For targeting Ganoderma australe, Aspergillus niger, and other specific fungal pathogens, 2-methoxycinnamaldehyde outperforms both trans-cinnamaldehyde and p-methoxycinnamaldehyde [1]. It is the optimal selection for developing botanical fungicides or preservatives where activity against these organisms is critical.

Food-Grade Antibacterial Disinfectants and Wash Solutions

With a demonstrated MIC of 0.16 mg/mL against Salmonella enteritidis, low hemolytic activity, and effective reduction of bacterial load on pork (1.31–4.98 log CFU/g), 2-methoxycinnamaldehyde is a validated candidate for developing natural food disinfectants [1]. Its safety profile supports use in direct food contact applications.

Biofilm-Associated Infection Models and Anti-Virulence Studies

2-Methoxycinnamaldehyde inhibits both proliferation and biofilm formation of methicillin-resistant Staphylococcus epidermidis (MRSE) and significantly increases ROS production [1]. It is particularly well-suited for research into alternative antimicrobial strategies against biofilm-forming pathogens.

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